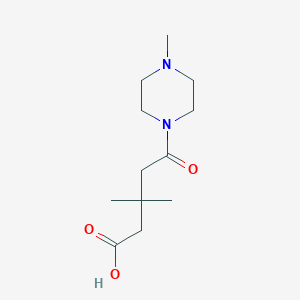
3,3-Dimethyl-5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid
説明
3,3-Dimethyl-5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid is a synthetic organic compound with the molecular formula C12H22N2O3 This compound features a piperazine ring substituted with a methyl group and a dimethylpentanoic acid moiety
特性
分子式 |
C12H22N2O3 |
|---|---|
分子量 |
242.31 g/mol |
IUPAC名 |
3,3-dimethyl-5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,9-11(16)17)8-10(15)14-6-4-13(3)5-7-14/h4-9H2,1-3H3,(H,16,17) |
InChIキー |
SBGVSXOGMQNBTP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC(=O)N1CCN(CC1)C)CC(=O)O |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.
Substitution Reaction: The piperazine ring is then methylated using methyl iodide under basic conditions to introduce the methyl group.
Formation of the Dimethylpentanoic Acid Moiety: The dimethylpentanoic acid moiety is synthesized separately through a series of reactions starting from acetone and involving aldol condensation and subsequent oxidation.
Coupling Reaction: The final step involves coupling the methylated piperazine ring with the dimethylpentanoic acid moiety using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3,3-Dimethyl-5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of N-alkyl derivatives.
科学的研究の応用
3,3-Dimethyl-5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
作用機序
The mechanism of action of 3,3-Dimethyl-5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Methylpiperazine: A simpler analog with a similar piperazine ring but lacking the dimethylpentanoic acid moiety.
N-Methylpiperazine: Another analog with a single methyl group on the piperazine ring.
Dimethylpentanoic Acid: The acid moiety without the piperazine ring.
Uniqueness
3,3-Dimethyl-5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid is unique due to the combination of the piperazine ring and the dimethylpentanoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


